molecular formula C20H26Se2 B14848627 1,2-Bis(4-(tert-butyl)phenyl)diselane

1,2-Bis(4-(tert-butyl)phenyl)diselane

Cat. No.: B14848627
M. Wt: 424.4 g/mol
InChI Key: AUFNIIMHHVKMOO-UHFFFAOYSA-N
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Description

Diselenide, bis[4-(1,1-dimethylethyl)phenyl], also known as 1,2-bis(4-(tert-butyl)phenyl)diselane, is an organoselenium compound with the molecular formula C20H26Se2 and a molecular weight of 424.34 g/mol This compound is characterized by the presence of two selenium atoms bonded to two phenyl groups, each substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diselenide, bis[4-(1,1-dimethylethyl)phenyl], typically involves the reaction of 4-tert-butylphenylmagnesium bromide with elemental selenium. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium. The general reaction scheme is as follows:

  • Preparation of 4-tert-butylphenylmagnesium bromide by reacting 4-tert-butylbromobenzene with magnesium in anhydrous ether.
  • Addition of elemental selenium to the Grignard reagent to form the diselenide compound.
  • Purification of the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of diselenide, bis[4-(1,1-dimethylethyl)phenyl], follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diselenide, bis[4-(1,1-dimethylethyl)phenyl], undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of the diselenide bond can yield selenol compounds.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenols.

    Substitution: Various substituted phenyl derivatives, depending on the specific reaction.

Mechanism of Action

The mechanism of action of diselenide, bis[4-(1,1-dimethylethyl)phenyl], involves its ability to modulate redox processes within cells. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage. Additionally, it can influence various signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Diselenide, bis[4-(1,1-dimethylethyl)phenyl], can be compared with other diselenide compounds, such as:

The uniqueness of diselenide, bis[4-(1,1-dimethylethyl)phenyl], lies in its tert-butyl groups, which can provide steric hindrance and influence its reactivity and stability compared to other diselenide compounds.

Properties

Molecular Formula

C20H26Se2

Molecular Weight

424.4 g/mol

IUPAC Name

1-tert-butyl-4-[(4-tert-butylphenyl)diselanyl]benzene

InChI

InChI=1S/C20H26Se2/c1-19(2,3)15-7-11-17(12-8-15)21-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3

InChI Key

AUFNIIMHHVKMOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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